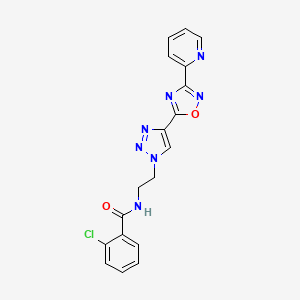![molecular formula C12H13N3O4S B2435899 2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-80-9](/img/structure/B2435899.png)
2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), a mercapto group attached to one of the carbon atoms, a methoxyethyl group attached to another carbon atom, and a carboxylic acid group attached to yet another carbon atom .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The mercapto group could be involved in oxidation or substitution reactions, the methoxyethyl group could undergo reactions typical of ethers, and the carboxylic acid group could participate in acid-base reactions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the mercapto group could contribute to a strong, unpleasant smell, while the carboxylic acid group could make the compound acidic .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, Sauter and Deinhammer (1973) synthesized derivatives of 2-mercapto-thieno[2.3-d]pyrimidine-4(3H)-one through cyclization of esters or amides of corresponding amino-thiophene-carboxylic acids (Sauter & Deinhammer, 1973). Similarly, Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, showcasing the versatility of such compounds (Santilli et al., 1971).
Regioselective Alkylation : A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile for novel bis- and poly(pyridines), and poly(pyrimidines) via alkylation, confirming the S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).
Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives, as demonstrated by Selby and Smith (1989), showing its role in developing unique chemical structures (Selby & Smith, 1989).
Chemical Transformations and Reactions
Complex Reactions and Syntheses : The compound's derivatives have been involved in complex chemical reactions. For example, Ahmed et al. (2003) synthesized various 2-hydroxy- and 2-mercapto-3,4-dihydro-4-oxo-6-(furyl)-pyrimidine-5-carbonitriles, demonstrating the compound's potential in creating diverse chemical structures (Ahmed et al., 2003).
Formation of Novel Heterocyclic Systems : Popil’nichenko et al. (2006) showcased the synthesis of new thieno[2,3-b][1,4]thiazine derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles, highlighting the role of similar compounds in creating new heterocyclic systems (Popil’nichenko et al., 2006).
Development of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) reported on the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, indicating the compound's potential in pharmaceutical applications (Watermeyer et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-6-5-7(11(17)18)8-9(13-6)15(3-4-19-2)12(20)14-10(8)16/h5H,3-4H2,1-2H3,(H,17,18)(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQNVYDFUHQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2435821.png)

![N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435826.png)
![Methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2435829.png)

![N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2435832.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2435834.png)

